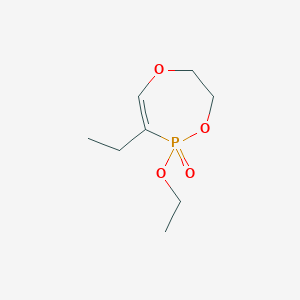
Dipotassium isotridecyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium isotridecyl phosphate is an organophosphate compound that finds applications in various fields due to its unique chemical properties. It is a potassium salt of isotridecyl phosphate, characterized by its high solubility in water and its ability to act as a surfactant and emulsifier.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium isotridecyl phosphate typically involves the neutralization of isotridecyl phosphate with potassium hydroxide. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure complete neutralization. The reaction can be represented as follows:
Isotridecyl phosphate+2KOH→Dipotassium isotridecyl phosphate+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where isotridecyl phosphate and potassium hydroxide are mixed in stoichiometric amounts. The reaction mixture is heated to a specific temperature to facilitate the reaction, and the product is then purified through filtration and crystallization processes.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium isotridecyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form isotridecyl phosphate and potassium hydroxide.
Oxidation: It can be oxidized to form higher oxidation state compounds.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under controlled conditions.
Major Products
Hydrolysis: Isotridecyl phosphate and potassium hydroxide.
Oxidation: Higher oxidation state phosphates.
Substitution: Substituted phosphates with different functional groups.
Aplicaciones Científicas De Investigación
Dipotassium isotridecyl phosphate is used in various scientific research applications, including:
Chemistry: As a surfactant and emulsifier in chemical reactions and formulations.
Biology: In studies involving cell membrane interactions and as a component in buffer solutions.
Medicine: As an ingredient in pharmaceutical formulations for its emulsifying properties.
Industry: In the production of detergents, cleaning agents, and personal care products.
Mecanismo De Acción
The mechanism of action of dipotassium isotridecyl phosphate involves its ability to interact with lipid membranes and proteins. It acts as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. This property is crucial in its applications as an emulsifier and detergent.
Comparación Con Compuestos Similares
Similar Compounds
- Dipotassium phosphate
- Monopotassium phosphate
- Tripotassium phosphate
- Disodium phosphate
Comparison
Dipotassium isotridecyl phosphate is unique due to its long alkyl chain, which imparts distinct surfactant properties compared to other phosphate salts like dipotassium phosphate and monopotassium phosphate. Its ability to act as an emulsifier and its high solubility in water make it particularly valuable in industrial and pharmaceutical applications.
Propiedades
Número CAS |
90605-09-7 |
|---|---|
Fórmula molecular |
C13H27K2O4P |
Peso molecular |
356.52 g/mol |
Nombre IUPAC |
dipotassium;11-methyldodecyl phosphate |
InChI |
InChI=1S/C13H29O4P.2K/c1-13(2)11-9-7-5-3-4-6-8-10-12-17-18(14,15)16;;/h13H,3-12H2,1-2H3,(H2,14,15,16);;/q;2*+1/p-2 |
Clave InChI |
OTPXTTHYCPJNPC-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


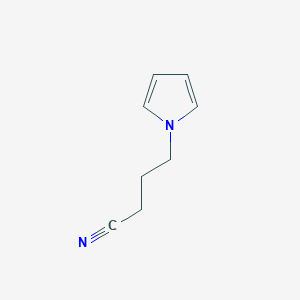
![potassium;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13799351.png)
![Bromoiododibenzo[def,mno]chrysene-6,12-dione](/img/structure/B13799354.png)
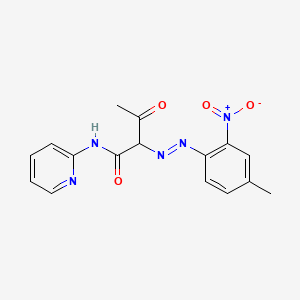
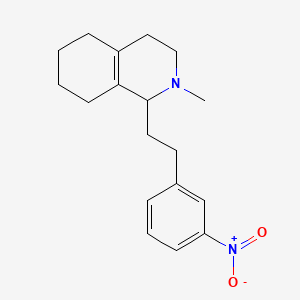
![6-Methyl-6-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13799374.png)
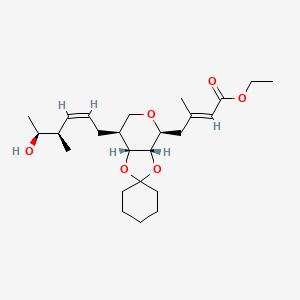
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13799384.png)


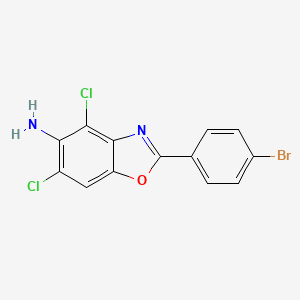
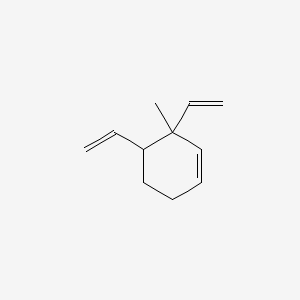
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)
